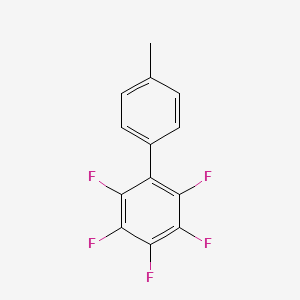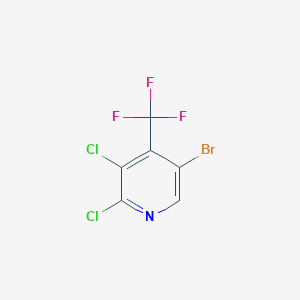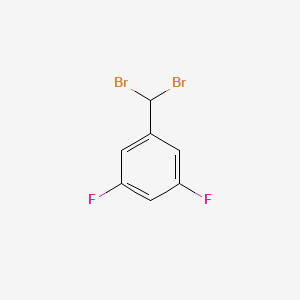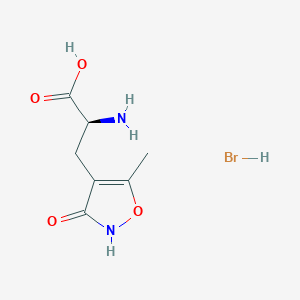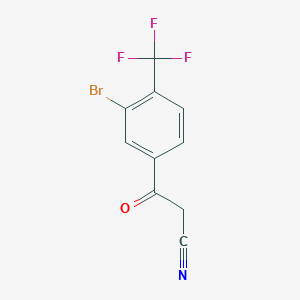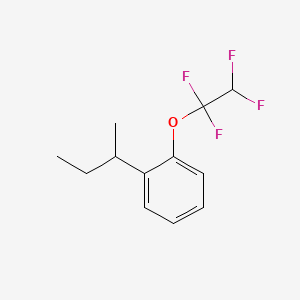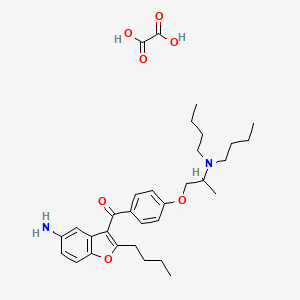
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate is a complex organic compound with significant applications in scientific research. It is known for its unique structure, which combines a benzofuran moiety with a dibutylamino propoxyphenyl group, making it a valuable compound in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate involves multiple steps. One common method includes the protection of the amine group in (5-Amino-2-butylbenzofuran-3-yl)boronic acid with methanesulfonyl chloride to form the corresponding mesylate. This is followed by a coupling reaction with 4-(3-(dibutylamino)propoxy)phenylboronic acid using palladium catalysts to form the biaryl compound. The mesylate group is then deprotected using sodium hydride to form the free amine, which is subsequently protected with 3-bromopropylamine hydrobromide. The final coupling reaction between the amine hydrobromide salt and the ketone group in (4-(3-(dibutylamino)propoxy)phenyl)methanone using palladium catalysts yields the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reaction conditions, and streamlined purification processes.
化学反应分析
Types of Reactions
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiac arrhythmias.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate involves its interaction with specific molecular targets and pathways. It is known to affect ion channels and receptors in cells, leading to changes in cellular activity. This compound’s effects on cardiac cells make it a potential candidate for treating arrhythmias .
相似化合物的比较
Similar Compounds
Dronedarone: A class III antiarrhythmic agent used to treat cardiac arrhythmias.
Amiodarone: Another class III antiarrhythmic agent with a similar structure and function.
Uniqueness
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C32H44N2O7 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC 名称 |
(5-amino-2-butyl-1-benzofuran-3-yl)-[4-[2-(dibutylamino)propoxy]phenyl]methanone;oxalic acid |
InChI |
InChI=1S/C30H42N2O3.C2H2O4/c1-5-8-11-28-29(26-20-24(31)14-17-27(26)35-28)30(33)23-12-15-25(16-13-23)34-21-22(4)32(18-9-6-2)19-10-7-3;3-1(4)2(5)6/h12-17,20,22H,5-11,18-19,21,31H2,1-4H3;(H,3,4)(H,5,6) |
InChI 键 |
FYLKYJHRPCMEQE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCC(C)N(CCCC)CCCC.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


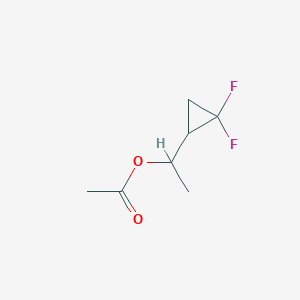
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)

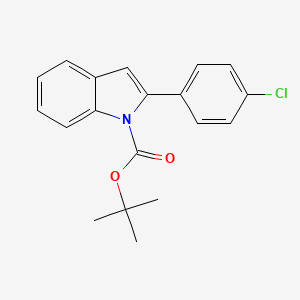
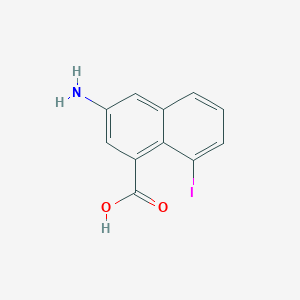
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
